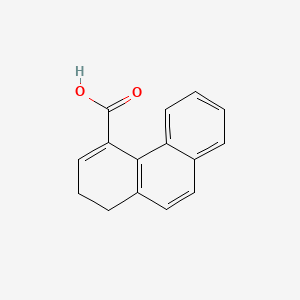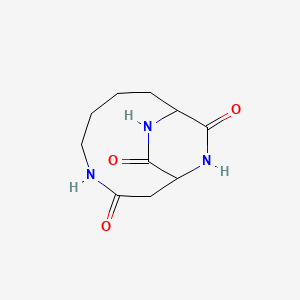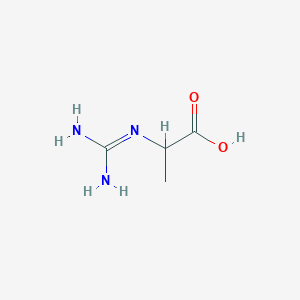
ACID RED 106
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACID RED 106, also known as disodium 4-hydroxy-3-phenylazo-5-((p-tolyl)sulphonylamino)naphthalene-2,7-disulphonate, is a synthetic azo dye. It is commonly used in various industries for its vibrant red color and is known for its excellent solubility in water. The compound has a molecular formula of C23H17N3Na2O9S3 and a molecular weight of 621.57 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACID RED 106, typically involves the diazotization of aniline followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. The reaction conditions often include maintaining an alkaline environment to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually isolated by filtration, washed, and dried to obtain a pure crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions
ACID RED 106, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo bond can occur in the presence of reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ACID RED 106, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products
Mecanismo De Acción
The mechanism of action of ACID RED 106, primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
C.I. Acid Red 18: Another azo dye with similar applications but different molecular structure.
C.I. Acid Red 73: Known for its use in textile dyeing and similar chemical properties.
C.I. Acid Red 57: Used in various industrial applications with comparable solubility and stability
Uniqueness
ACID RED 106, stands out due to its specific molecular structure, which provides unique binding properties and stability. Its excellent solubility in water and vibrant red color make it particularly valuable in applications requiring high-quality dyes .
Propiedades
Número CAS |
6844-74-2 |
|---|---|
Fórmula molecular |
C23H19N3NaO9S3 |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35); |
Clave InChI |
VKBIAWIONBIBLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
| 6844-74-2 | |
Sinónimos |
C.I. Acid Red 106 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)


![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)




